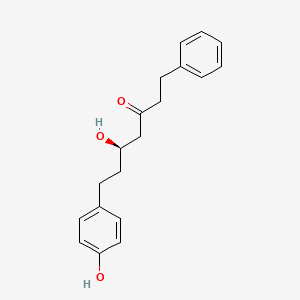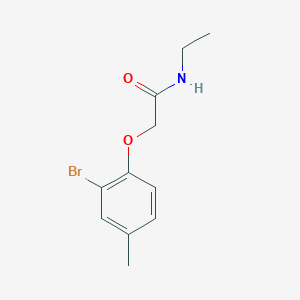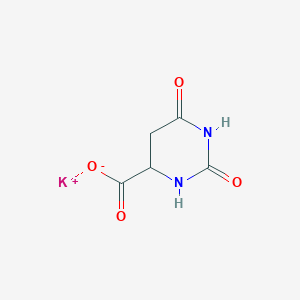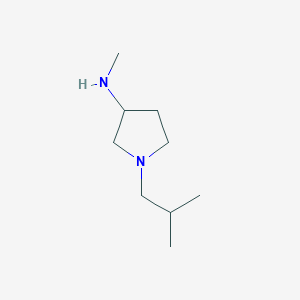![molecular formula C14H9O2P B14762640 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole CAS No. 236-17-9](/img/structure/B14762640.png)
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole is a heterocyclic compound that contains phosphorus, oxygen, and carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole typically involves the cyclization of phenanthrene derivatives with phosphorus-containing reagents. One common method is the reaction of phenanthrene-9,10-diol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its use in light-emitting materials and as a charge transport material.
Phenanthro[9,10-d]pyrazole: Used in the synthesis of fluorescent materials and as a ligand in coordination chemistry.
Uniqueness
Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
236-17-9 |
|---|---|
Formule moléculaire |
C14H9O2P |
Poids moléculaire |
240.19 g/mol |
Nom IUPAC |
phenanthro[9,10-d][1,3,2]dioxaphosphole |
InChI |
InChI=1S/C14H9O2P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8,17H |
Clé InChI |
YVHJBJVEOZPYLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2OPO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















